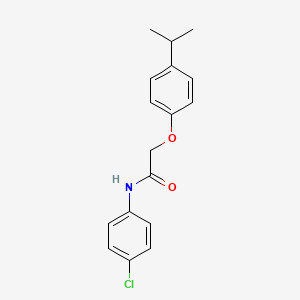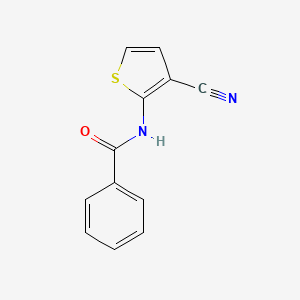
N-(4-chlorophenyl)-2-(4-isopropylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in a cooled condition. The product is then recrystallized and characterized by elemental analyses and spectroscopic techniques (HNMR, LC-MS) (Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds reveals crystallization in specific crystal systems, with observed intermolecular H-bonds. For example, a compound crystallized in the orthorhombic system exhibits N—H⋅⋅⋅O type intermolecular H-bonds and two intramolecular interactions, highlighting the compound's complex molecular geometry (Sharma et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving N-phenyl-2,2-di(4-chlorophenoxy)acetamide, synthesized through the reaction of 4-chlorophenol on N-phenyl dichloroacetamide, underpin the compound's versatility in chemical synthesis. The reaction's optimization shows the intricate balance required in the synthesis process, highlighting the compound's reactivity under various conditions (Tao Jian-wei, 2009).
Physical Properties Analysis
The crystal structures of derivatives, such as 2-chloro-N-(2,4-dinitrophenyl) acetamide, reveal the compound's physical characteristics, including intramolecular H-bonding and intermolecular C–H⋯O interactions. These structural insights offer valuable information on the compound's stability, solvatochromic effects, and interactions within the crystal packing (Jansukra et al., 2021).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are influenced by the compound's molecular structure and interactions. For example, the synthesis and characterization of 2-Chloro-N-(2,4-dinitrophenyl) acetamide provide insight into its solvatochromic effects and intermolecular interactions, which are essential for understanding its chemical behavior in different environments (Jansukra et al., 2021).
Applications De Recherche Scientifique
Pesticide Potential
- N-(4-chlorophenyl)-2-(4-isopropylphenoxy)acetamide derivatives have shown potential as pesticides. Studies conducted on similar compounds, such as various N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide derivatives and N-aryl-2,4-dichlorophenoxyacetamide derivatives, have characterized their structure and suggested their application in pest control. These derivatives have been analyzed using X-ray powder diffraction, providing valuable data for further research in this area (Olszewska, Tarasiuk, & Pikus, 2009); (Olszewska, Pikus, & Tarasiuk, 2008).
Anticancer Properties
- Research has also explored the anticancer potential of derivatives of this compound. A study focused on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, synthesizing it and confirming its anticancer activity through in silico modeling, targeting the VEGFr receptor (Sharma et al., 2018).
Therapeutic Effects Against Viral Infections
- A novel derivative, 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, has been synthesized and evaluated for its efficacy in treating Japanese encephalitis. This compound demonstrated significant antiviral and antiapoptotic effects, suggesting its potential as a therapeutic agent (Ghosh et al., 2008).
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-12(2)13-3-9-16(10-4-13)21-11-17(20)19-15-7-5-14(18)6-8-15/h3-10,12H,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAAQSPKJWWKMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]tetrahydrofuran-2-carboxamide](/img/structure/B5552467.png)
![2-[3-(methoxymethyl)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5552475.png)
![2-[(2-chlorobenzyl)thio]-3-cyclopropyl-4(3H)-quinazolinone](/img/structure/B5552488.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B5552504.png)

![2-(4-{2-[3-(2,6-dimethylphenoxy)-1-azetidinyl]-2-oxoethyl}-1-piperazinyl)pyrimidine](/img/structure/B5552524.png)
![1-[(7-methyl-2-naphthyl)sulfonyl]piperidine](/img/structure/B5552530.png)
![N-[2-(5-chloro-1H-benzimidazol-2-yl)ethyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5552535.png)
![N'-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-4-methylbenzenesulfonohydrazide](/img/structure/B5552551.png)
![4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5552564.png)
![N,N-dimethyl-2-{[(2-thienylsulfonyl)amino]methyl}-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5552571.png)
![2-{[4-allyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5552578.png)
